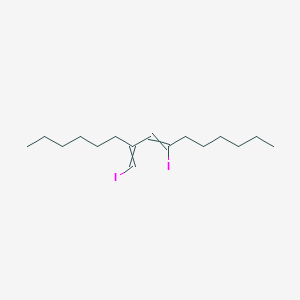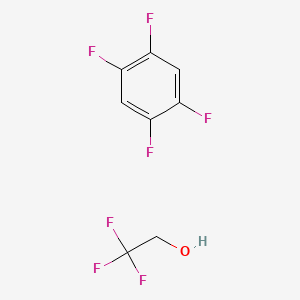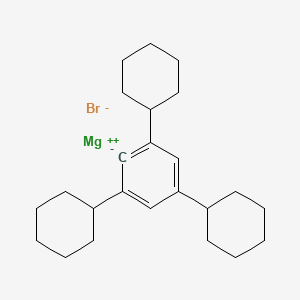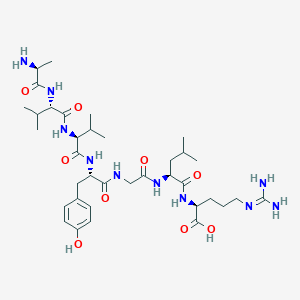
7-Iodo-9-(iodomethylidene)pentadec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-9-(iodomethylidene)pentadec-7-ene is a chemical compound with the molecular formula C15H26I2 It is characterized by the presence of two iodine atoms attached to a pentadecene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-(iodomethylidene)pentadec-7-ene typically involves the iodination of a suitable precursor. One common method involves the reaction of 9-(iodomethylidene)pentadec-7-ene with iodine in the presence of a catalyst such as copper(I) iodide (CuI) and a base like triethylamine (Et3N). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-9-(iodomethylidene)pentadec-7-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles.
Addition Reactions: The double bond in the pentadecene backbone can participate in addition reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
7-Iodo-9-(iodomethylidene)pentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-Iodo-9-(iodomethylidene)pentadec-7-ene is not fully understood. it is believed to interact with molecular targets through its iodine atoms and double bond. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Iodo-9-(prop-2-en-1-ylidene)pentadec-7-ene
- 7-Iodo-9-(iodomethylene)pentadec-7-ene
Uniqueness
7-Iodo-9-(iodomethylidene)pentadec-7-ene is unique due to its specific structure, which includes two iodine atoms and a double bond in the pentadecene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
827033-75-0 |
|---|---|
Formule moléculaire |
C16H28I2 |
Poids moléculaire |
474.20 g/mol |
Nom IUPAC |
7-iodo-9-(iodomethylidene)pentadec-7-ene |
InChI |
InChI=1S/C16H28I2/c1-3-5-7-9-11-15(14-17)13-16(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
DHTZZNPDBJSSIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC(=CI)CCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)



![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)

![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
